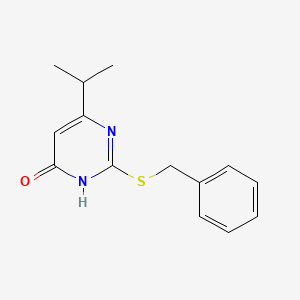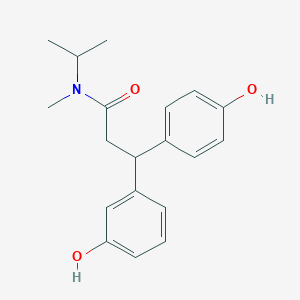
2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, also known as EHA, is a chemical compound that has been studied extensively for its potential application in various scientific research fields. EHA is a hydrazone derivative that has been synthesized through a multi-step process involving the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-(1H-benzimidazol-1-yl)acetohydrazide. In
作用机制
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA synthesis and cell division. 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to inhibit the activity of acetylcholinesterase through a competitive inhibition mechanism.
Biochemical and Physiological Effects
2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. In cancer cells, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to induce cell cycle arrest and inhibit DNA synthesis, leading to decreased cell proliferation. 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has also been shown to induce apoptosis in cancer cells through the activation of various apoptotic pathways. In addition, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide in lab experiments is its potent cytotoxicity against various cancer cell lines, making it a potential candidate for cancer treatment. 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide also exhibits significant antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide in lab experiments is its potential toxicity, which can limit its application in vivo.
未来方向
There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide. One direction is the development of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide derivatives with improved potency and selectivity. Another direction is the investigation of the mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide in more detail to better understand its potential as a cancer treatment and antimicrobial agent. Additionally, the potential application of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide as an enzyme inhibitor for the treatment of Alzheimer's disease warrants further investigation.
合成方法
The synthesis of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide involves a multi-step process that starts with the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-(1H-benzimidazol-1-yl)acetohydrazide in the presence of acetic acid and ethanol. The resulting intermediate is then subjected to a cyclization reaction with the addition of hydrochloric acid to produce the final product, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide. The purity of the synthesized 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide can be confirmed through various analytical techniques such as melting point determination, elemental analysis, and NMR spectroscopy.
科学研究应用
2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been studied extensively for its potential application in various scientific research fields such as cancer treatment, antimicrobial activity, and enzyme inhibition. In cancer treatment, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to exhibit potent cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and leukemia. 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has also been shown to have significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been studied for its potential as an enzyme inhibitor, specifically as an inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-16-9-5-6-13(18(16)24)10-20-21-17(23)11-22-12-19-14-7-3-4-8-15(14)22/h3-10,12,24H,2,11H2,1H3,(H,21,23)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMFLOKWTUTSAC-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N\NC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzimidazol-1-yl)-N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6057417.png)
![4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6057433.png)
![1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6057439.png)
![3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol](/img/structure/B6057447.png)
![1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6057448.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B6057453.png)

![1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B6057472.png)



![N-methyl-2-(4-morpholinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6057497.png)

![5-methyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-2-thiophenecarbohydrazide](/img/structure/B6057502.png)